molecular formula C17H21N5 B11224034 1-(3,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11224034
M. Wt: 295.4 g/mol
InChI Key: ZWIZDDAJDABUPB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core fused with a 3,4-dimethylphenyl group and diethylamine substituents

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDK2/cyclin A2. By binding to the ATP-binding site of CDK2, the compound inhibits the enzyme’s activity, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts cell cycle progression and induces apoptosis in cancer cells .

Comparison with Similar Compounds

1-(3,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against CDK2, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H21N5/c1-5-21(6-2)16-15-10-20-22(17(15)19-11-18-16)14-8-7-12(3)13(4)9-14/h7-11H,5-6H2,1-4H3

InChI Key

ZWIZDDAJDABUPB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)C

Origin of Product

United States

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